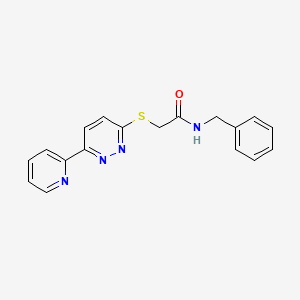
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, involves parallel solution-phase approaches and can include multiple steps from starting materials like itaconic acid to yield products in good purity and yields (Črček et al., 2012). Similar methodologies could be applied to synthesize N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, leveraging parallel solution-phase techniques for efficiency and yield optimization.
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal detailed insights through spectroscopic methods such as FT-IR, NMR (both ^1H and ^13C), and MS, alongside physical parameter examinations. These techniques are crucial for characterizing such complex molecules (Aydın & Dağci, 2010).
Chemical Reactions and Properties
Chemical reactions involving N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide would likely involve its functional groups, such as the pyrrolidinone and isonicotinamide moieties. These groups could undergo various reactions, including oxidation, reduction, and nucleophilic substitutions, depending on the chemical conditions applied.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, would significantly depend on the molecular structure. For example, compounds with similar structures have been characterized by X-ray diffraction to determine their crystalline forms and molecular geometry, which in turn affects their physical properties (Jeragh, Ali, & El-asmy, 2015).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules can be inferred from structural analysis and empirical studies. Spectroscopic and X-ray crystallographic studies provide insights into the electronic configuration and molecular orbitals, which are determinants of the chemical behavior of molecules (Baum et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel derivatives containing structural elements similar to the compound have been synthesized, showing potential in biological applications. For instance, comenic acid derivatives with isoxazole and isothiazole moieties have been synthesized and found to exhibit a synergistic effect in combination with antitumor drugs, suggesting potential in chemotherapy for brain tumors (Kletskov et al., 2018).
Anticancer and Anti-inflammatory Properties
- Celecoxib derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, structurally related to the target molecule, have shown promising results in reducing tissue damage and inhibiting viral replication, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
Corrosion Inhibition
- Isonicotinamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic mediums. The research demonstrates that these compounds can significantly reduce corrosion, which might be relevant for applications in materials science and engineering to enhance the durability of metals (Yadav et al., 2015).
Organocatalysis
- The use of isonicotinic acid as a dual and biological organocatalyst has been investigated, highlighting its role in facilitating chemical reactions under solvent-free conditions. This research area could provide insights into green chemistry and sustainable synthesis methods (Zolfigol et al., 2013).
Gastroprotective Effects
- Derivatives of nicotinamide, a related compound, have been studied for their potential in treating acute gastric lesions. This research could offer a foundation for developing new treatments for gastrointestinal disorders (Brzozowski et al., 2008).
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21-12-16(15-25(21)18-4-2-1-3-5-18)14-24-22(27)17-6-9-23-20(13-17)29-19-7-10-28-11-8-19/h1-6,9,13,16,19H,7-8,10-12,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJBFYSBLZDKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)


![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)
![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)



